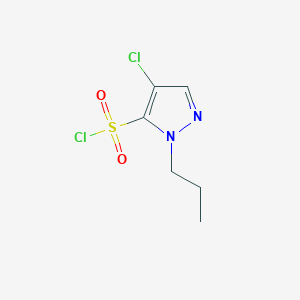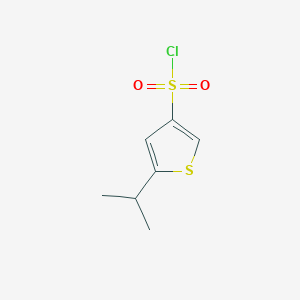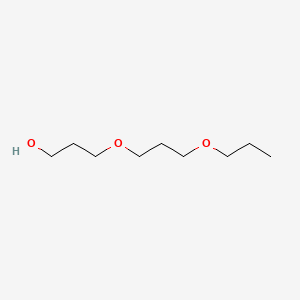![molecular formula C12H5Cl6N3O2 B3046550 Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- CAS No. 125775-50-0](/img/structure/B3046550.png)
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-
Descripción general
Descripción
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- typically involves the reaction of benzoic acid with 4,6-bis(trichloromethyl)-1,3,5-triazine. One common method involves the use of bis-(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF) as catalysts. The reaction is carried out in tetrahydrofuran (THF) under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves photochemical reactions. For instance, bis(trichloromethyl)benzene can be synthesized through the chlorination of para-xylene under controlled light and temperature conditions. This intermediate can then be further reacted to produce benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield simpler triazine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dioxide, thionyl chloride, and hydrogen fluoride. The reactions are typically carried out under controlled temperature and light conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which can be further utilized in different applications, such as the synthesis of polymers and other complex organic molecules .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- involves its ability to generate reactive intermediates under light exposure. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to antimicrobial effects. The compound targets specific molecular pathways, including the disruption of microbial cell walls and inhibition of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Another triazine derivative used as a photoinitiator.
4,6-Bis(trichloromethyl)-1,3,5-triazene: Known for its use in chemically amplified photoresist systems.
Uniqueness
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- is unique due to its combination of benzoic acid and triazine moieties, which confer both stability and reactivity. This makes it particularly effective as a photoinitiator and antimicrobial agent compared to other similar compounds .
Propiedades
IUPAC Name |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl6N3O2/c13-11(14,15)9-19-7(20-10(21-9)12(16,17)18)5-1-3-6(4-2-5)8(22)23/h1-4H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPZXFSJKOURLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561822 | |
| Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125775-50-0 | |
| Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B3046472.png)





![4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3046486.png)



![1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione](/img/structure/B3046490.png)
